1,3,5-Trimethyl-2-nitrosobenzene
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,3,5-trimethyl-2-nitrosobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c1-6-4-7(2)9(10-11)8(3)5-6/h4-5H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEKDDEQYKDNKJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60333785 | |
| Record name | 2,4,6-Trimethylnitrosobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1196-12-9 | |
| Record name | 2,4,6-Trimethylnitrosobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60333785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Chemical Reactivity and Mechanistic Studies of 1,3,5 Trimethyl 2 Nitrosobenzene
The Ambiphilic Nature of the C-Nitroso Moiety
The C-nitroso group (-N=O) is a key functional group that dictates the reactivity of 1,3,5-trimethyl-2-nitrosobenzene. It exhibits a remarkable ambiphilic character, meaning it can act as both a nucleophile and an electrophile, and can also participate in radical reactions. at.ua This dual reactivity is fundamental to its chemical behavior.
Nucleophilic Character and Interactions
The nitroso group possesses two nucleophilic centers: the nitrogen and the oxygen atoms. at.ua This allows nitroso compounds to play a significant role in the synthesis of heterocyclic compounds. at.ua The nucleophilicity of the nitroso group is evident in its reactions with various electrophiles. For instance, in dimerization, one nitroso molecule acts as a nucleophile while the other acts as an electrophile. at.ua
Electrophilic Character and Interactions
Conversely, the nitrogen atom of the C-nitroso group can also exhibit electrophilic character. The benzene (B151609) ring, acting as a nucleophile, can attack electrophiles in electrophilic aromatic substitution reactions. youtube.com The presence of activating groups, which are typically ortho, para-directing, enhances the nucleophilicity of the ring. youtube.com In the case of 1,3,5-trimethylbenzene, the three methyl groups are activating and direct incoming electrophiles to the ortho and para positions. libretexts.orgchemguide.co.uk However, since all available ortho and para positions are occupied by methyl groups, substitution occurs at one of the remaining aromatic positions. For example, 1,3,5-trimethylbenzene undergoes electrophilic aromatic substitution with iodine monochloride (ICl). chegg.com
The introduction of a nitro group (-NO2) onto the benzene ring, which is a deactivating group, directs further substitution to the meta position. chemguide.co.uk The nitro group withdraws electron density from the ring, making it less reactive towards electrophiles. youtube.com
Radical Character and Pathways
Aromatic C-nitroso compounds are widely utilized as spin traps in biological systems. nih.gov Their ability to form a monomer-dimer equilibrium is crucial in this application, as only the monomeric form is practically capable of spin trapping. nih.gov For example, with 3,5-dibromo-4-nitrosobenzenesulfonic acid, sodium salt (DBNBS), only about 20% of the dissolved compound exists as the monomer at a concentration of 10 mmol dm-3, which is the form active in spin trapping. nih.gov
Dimerization and Dissociation Equilibrium
Aromatic nitroso compounds, including this compound, characteristically exist in a dynamic equilibrium between a monomeric and a dimeric form. wikipedia.org This equilibrium is influenced by factors such as temperature, concentration, and the solvent. wikipedia.orgnih.gov
Formation and Characterization of Azodioxide Dimers
In the solid state, nitrosoarenes typically favor the dimeric form, which are often pale yellow. wikipedia.org These dimers are formulated as azodioxides, with the general structure Ar(O⁻)N⁺=N⁺(O⁻)Ar, and can exist as cis- and trans-isomers due to the N=N double bond. wikipedia.org The monomeric form, which is often deeply colored (blue or green), is favored in dilute solutions or at higher temperatures. at.uawikipedia.org The conversion between cis and trans isomers proceeds through the monomeric intermediate. wikipedia.org The bond lengths in the dimer differ from the monomer, with the N-O bonds in the dimer having more single-bond character. at.ua
Monomer-Dimer Interconversion Dynamics in Solution and Gas Phase
The interconversion between the monomer and dimer is a dynamic process. In solution, an equilibrium is established between the monomer and the dimer. researchgate.net The position of this equilibrium is dependent on the solvent; for example, p-alkyl-substituted nitrosobenzene (B162901) prefers to be a monomer in organic solvents and a dimer in water. acs.org This preference for the dimer in water is attributed to the dipolar stabilization of the polar dimer structure by water. nih.gov The equilibrium can be shifted towards the monomer in aqueous solution by the addition of host molecules like cyclodextrins. nih.govacs.org
In the gas phase, aromatic azodioxides readily dissociate into nitroso monomers. mdpi.com This is due to the relatively weak nitrogen-nitrogen double bond in the dimer, with an average bond energy of 120 kJ·mol⁻¹. mdpi.com The monomeric form can be isolated by sublimation onto a cold surface, and upon warming, it will re-dimerize. wikipedia.orgmdpi.com
Table 1: Research Findings on Monomer-Dimer Equilibrium
| Compound | Method | Equilibrium Constant (Kc) | Conditions | Finding |
| 3,5-dibromo-4-nitrosobenzenesulfonic acid, sodium salt (DBNBS) | NMR and visible spectrum analysis | 1.3 x 10⁻³ mol dm⁻³ | 25 °C in aqueous solution | Only a minor portion (~20%) of dissolved DBNBS is in the monomeric form capable of spin trapping. nih.gov |
| p-Nitrosocumene | NMR spectroscopy | - | Aqueous solution with and without host molecules (cyclodextrins) | The equilibrium shifts from dimer-favored in pure water to monomer-favored upon addition of host molecules. nih.govacs.org |
| Nitrosobenzene | - | - | Solid state and solution | Exists as a pale yellow dimer in the solid state and a dark green monomer in dilute solution or at high temperatures. wikipedia.org |
Z/E Isomerism and Stereochemical Considerations in Dimers
Aromatic C-nitroso compounds, including this compound (also known as 2-nitrosomesitylene), characteristically exist in a monomer-dimer equilibrium. In the solid state, the dimeric form, an azodioxide, is generally favored, while the monomeric form is more prevalent in dilute solutions or at elevated temperatures. These dimers can exist as Z (cis) and E (trans) isomers due to the N=N double bond. wikipedia.orgmdpi.com The interconversion between these isomers is not a simple rotation but a two-step process involving dissociation into the monomeric form followed by re-dimerization. mdpi.com
The Z-isomer is typically the kinetically favored product of dimerization, while the E-isomer is often thermodynamically more stable. The thermal unimolecular interconversion between the E and Z forms of the dimer is considered forbidden by symmetry rules. mdpi.com The dimerization process itself is thought to proceed through a non-least-motion pathway where the C-N=O groups of two monomers approach each other in perpendicular planes, leading to a transition state where the R-NO groups are offset in parallel planes to maximize favorable frontier molecular orbital interactions. nih.gov
Cycloaddition Reactions
This compound, as a reactive nitroso compound, readily participates in various cycloaddition reactions, serving as a potent dienophile or enophile. These reactions are synthetically valuable for constructing heterocyclic frameworks.
Nitroso Diels-Alder (NDA) Reactions and Regioselectivity
The Nitroso Diels-Alder (NDA) reaction is a powerful [4+2] cycloaddition that involves a nitroso compound as the dienophile and a conjugated diene. This reaction provides a direct route to 3,6-dihydro-1,2-oxazines, which are versatile intermediates in organic synthesis. researchgate.netnih.gov The reaction is generally characterized by high regio- and stereoselectivity. mdpi.com
The regioselectivity of the NDA reaction is influenced by both the electronic nature of the nitroso dienophile and the substituents on the diene. researchgate.net Generally, the reaction of an aryl nitroso compound with an unsymmetrical diene can lead to two possible regioisomers. The outcome is often rationalized by considering the frontier molecular orbital (FMO) interactions, where the most favorable interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile dictates the major product.
For this compound, the electron-donating methyl groups on the aromatic ring increase the electron density of the nitroso compound, which can affect its reactivity and the regiochemical outcome compared to nitrosoarenes with electron-withdrawing groups. The steric bulk of the mesityl group can also play a significant role in directing the approach of the diene. Catalytic enantioselective versions of the NDA reaction have been developed, often employing copper(I) complexes, to achieve high levels of enantioselectivity. epa.gov
Nitroso-Ene Reactions
The nitroso-ene reaction is a pericyclic reaction where a nitroso compound acts as the enophile, reacting with an alkene that possesses an allylic hydrogen (the ene). This reaction results in the formation of an N-allylhydroxylamine, with a concurrent shift of the double bond. illinois.edu Nitroso compounds are considered "superenophiles" due to their high reactivity, which stems from a low-lying LUMO. illinois.edunih.gov
The mechanism of the nitroso-ene reaction has been a subject of theoretical and experimental investigation. While a concerted mechanism is possible, stepwise pathways involving a diradical intermediate or an aziridine (B145994) N-oxide intermediate have also been proposed. illinois.edursc.org Theoretical studies suggest that a stepwise path through a polarized diradical intermediate is often preferred. rsc.org
In the context of this compound, its reaction with a suitable alkene would be expected to follow these general principles. The regioselectivity of the nitroso-ene reaction with unsymmetrical alkenes is a key consideration. For instance, in reactions with trisubstituted olefins, factors such as steric hindrance and the "cis effect" (preferential abstraction of an allylic hydrogen on the more congested side of the alkene) can influence which allylic hydrogen is transferred. nih.gov The bulky nature of the mesityl group in this compound would likely enhance the steric influence on the regiochemical outcome of its ene reactions.
Condensation Reactions
This compound undergoes condensation reactions with various nucleophiles, notably aromatic amines and compounds containing active methylene (B1212753) groups. These reactions are analogous to classic named reactions and provide routes to important classes of organic compounds.
Reactions with Aromatic Amines (Mills/Baeyer-Mills Reaction Analogs)
The condensation of a nitrosoarene with an aromatic amine in an acidic or basic medium to form an azoxybenzene (B3421426) is known as the Mills reaction or the Baeyer-Mills reaction. wikipedia.orgnih.gov This reaction is a fundamental method for the synthesis of unsymmetrical azoxy compounds, and subsequently, azobenzenes. nih.govbeilstein-journals.org The proposed mechanism involves the nucleophilic attack of the aniline (B41778) on the nitrosobenzene derivative. nih.govbeilstein-journals.org
The reaction of this compound with an aromatic amine would be expected to yield an unsymmetrical azoxybenzene. The rate and efficiency of the Baeyer-Mills reaction are sensitive to the electronic properties of both reactants. Typically, the reaction proceeds best when the aniline is electron-rich and the nitrosobenzene is electron-poor. nih.govbeilstein-journals.org The electron-donating methyl groups on this compound would make it less electrophilic, potentially affecting the reaction conditions required for efficient condensation. A common side-reaction in the Baeyer-Mills condensation is the formation of a symmetrical azoxybenzene derived from the nitrosoarene, which can occur if the aniline reduces a portion of the nitroso compound to a hydroxylamine (B1172632). escholarship.org
Table 1: Examples of Baeyer-Mills Reactions
| Nitroso Compound | Aromatic Amine | Product Type | Reference |
| Nitrosobenzene | Aniline | Azoxybenzene | nih.gov, beilstein-journals.org |
| Electron-poor Nitrosobenzenes | Electron-rich Anilines | Azoxybenzene | nih.gov, beilstein-journals.org |
| This compound | Aromatic Amine | Unsymmetrical Azoxybenzene | Analogous to nih.gov, beilstein-journals.org |
Reactions with Active Methylene Compounds (Ehrlich-Sachs Reaction Analogs)
Nitroso compounds condense with molecules containing an active methylene group (a CH₂ group flanked by two electron-withdrawing groups) in a reaction known as the Ehrlich-Sachs reaction. wikipedia.org This reaction typically leads to the formation of an imine or a related condensation product. wikipedia.orghw.ac.uk
The reaction of this compound with an active methylene compound, such as malononitrile (B47326) or ethyl cyanoacetate, would be expected to proceed via an initial nucleophilic attack of the carbanion (generated from the active methylene compound in the presence of a base) on the nitrogen atom of the nitroso group. Subsequent dehydration would lead to the final imine product. The specific outcome can sometimes be an O-nitroso-aldol type adduct, an aminoxylation product. wikipedia.org
The reactivity of the active methylene compound and the steric and electronic properties of the nitrosoarene influence the course of the reaction. The steric hindrance from the three methyl groups in this compound might impact the reaction rate and the stability of the resulting products.
Table 2: Examples of Condensation Reactions with Active Methylene Compounds
| Nitroso Compound | Active Methylene Compound | Product Type | Reference |
| Nitrosobenzene | Phenylacetonitrile | Imine | wikipedia.org |
| Nitrosobenzene | Malonic esters | Imine/Aminoxylation adduct | wikipedia.org |
| NN-dimethyl-p-nitrosoaniline | Cyanoacetamide | Imine derivative | hw.ac.uk |
| This compound | Malononitrile | Imine (expected) | Analogous to wikipedia.org |
Oxidation and Reduction Pathways of the Nitroso Group
The nitroso group (-N=O) of this compound is a highly reactive functional group that readily participates in both oxidation and reduction reactions. These transformations are central to its chemical character and involve a series of intermediates and distinct mechanistic pathways, influenced by the reaction conditions and the nature of the reagents employed.
Oxidation Pathways
The oxidation of the nitroso moiety in aromatic compounds like this compound typically yields the corresponding nitro derivative (Ar-NO₂). This conversion is a common reaction for C-nitroso compounds and can be achieved using various oxidizing agents. nih.gov The ease of this oxidation can sometimes be a challenge in the synthesis and isolation of nitroso compounds, as over-oxidation to the nitro derivative can reduce the yield of the desired product. nih.gov
Research has shown that aromatic nitroso compounds can be oxidized to nitro compounds by nitric monoxide (NO) gas. jst.go.jp The rate of this oxidation is influenced by the nature of the substituents on the benzene ring. jst.go.jp Specifically, the presence of electron-releasing groups correlates with the degree of conversion from the nitroso to the nitro compound. jst.go.jp Other effective oxidizing agents for converting aromatic amines to nitrosoarenes, which can be further oxidized to nitroarenes, include hydrogen peroxide (H₂O₂) in the presence of catalysts like molybdenum salts. organic-chemistry.org Ozone has also been effectively used to oxidize aliphatic nitroso compounds to their corresponding nitro derivatives in high yields. google.com
Table 1: Examples of Oxidation Reactions of Aromatic Nitroso Compounds
| Oxidizing Agent | Substrate Class | Product Class | Reference |
| Nitric Monoxide (NO) | Aromatic Nitroso Compounds | Aromatic Nitro Compounds | jst.go.jp |
| Hydrogen Peroxide (H₂O₂) / Molybdenum Catalyst | Aromatic Amines/Nitroso Compounds | Aromatic Nitroso/Nitro Compounds | organic-chemistry.org |
| Ozone (O₃) | Aliphatic Nitroso Compounds | Aliphatic Nitro Compounds | google.com |
Reduction Pathways
The reduction of the nitroso group can proceed through several pathways, ultimately leading to the formation of the corresponding aniline. The generally accepted sequence for the reduction of nitroaromatics involves the nitroso compound as a key intermediate, which is subsequently reduced to a hydroxylamine, and then to an amine. nih.govorientjchem.orgvub.be
Ar-NO₂ → Ar-NO → Ar-NHOH → Ar-NH₂
Nitroso compounds possess higher redox potentials than their parent nitro compounds, which facilitates their reduction. nih.gov The reduction of the nitroso intermediate (Ar-NO) to the hydroxylamine (Ar-NHOH) is a critical step. nih.gov This can be accomplished both enzymatically by nitroreductases and non-enzymatically by reductants such as NAD(P)H or ascorbate. nih.gov Studies on nitrosobenzene have indicated that the non-enzymatic, direct reduction of the nitroso group by NADPH can be a predominant pathway. nih.gov
An alternative reduction pathway involves the dimerization of the nitroso compound. In alkaline aqueous solutions of alcohols, nitrosobenzene is readily reduced to azoxybenzene. rsc.org Mechanistic studies suggest this reaction involves a hydride transfer from an alkoxide anion to the nitrosobenzene, forming a phenylhydroxylamine anion. rsc.org This intermediate then rapidly combines with a second molecule of nitrosobenzene to yield azoxybenzene. rsc.orgkoreascience.kr
Electrochemical methods offer another route for the reduction of nitroso compounds. The electrochemical reduction of nitrosobenzene in aqueous media has been shown to produce phenylhydroxylamine. researchgate.net In aprotic media like acetonitrile, the mechanism is thought to involve the formation of a nitrosobenzene radical anion, which then dimerizes to form a dianion that ultimately yields azoxybenzene. researchgate.net The selectivity of electrochemical reduction of nitroaromatics towards anilines can be high, though it can be affected by competing reactions. vub.benih.gov The use of redox mediators, such as polyoxometalates, has been shown to facilitate the highly selective electrocatalytic reduction of nitroarenes to anilines in aqueous solutions at room temperature. acs.org
Table 2: Products of Nitrosobenzene Reduction under Various Conditions
| Reducing System | Primary Product(s) | Intermediate(s) | Reference |
| NAD(P)H / Nitroreductase | Phenylhydroxylamine | Nitrosobenzene | nih.gov |
| Alkaline Aqueous Alcohol | Azoxybenzene | Phenylhydroxylamine anion | rsc.org |
| Electrochemical (Aqueous) | Phenylhydroxylamine | - | researchgate.net |
| Electrochemical (Acetonitrile) | Azoxybenzene | Nitrosobenzene radical anion | researchgate.net |
| Electrochemical (with Mediator) | Aniline | Phenylhydroxylamine | acs.org |
Spectroscopic Investigations and Structural Elucidation of 1,3,5 Trimethyl 2 Nitrosobenzene
Electron Spin Resonance (ESR) Spectroscopy for Radical Species
Electron Spin Resonance (ESR), or Electron Paramagnetic Resonance (EPR), spectroscopy is a vital technique for studying molecules with unpaired electrons, such as radicals. In the context of 1,3,5-trimethyl-2-nitrosobenzene, ESR can be used to study the radical anions or other paramagnetic species derived from it. For instance, the radical anion of a similar compound, nitrobenzene (B124822), has been studied using ESR. chemicalbook.com The interaction of the unpaired electron with nitrogen and hydrogen nuclei leads to hyperfine splitting in the ESR spectrum, providing information about the spin distribution within the radical. The hyperfine splitting constants are characteristic of the specific radical and its environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of atomic nuclei.
¹H NMR Analysis of Proton Environments
The ¹H NMR spectrum of a related compound, 1,3,5-trimethylbenzene (mesitylene), shows two distinct signals due to the molecule's high symmetry. docbrown.infoquora.com The aromatic protons appear as a singlet at approximately 6.78 ppm, while the nine equivalent methyl protons also produce a singlet at around 2.26 ppm. docbrown.info The integration ratio of these peaks is 1:3, corresponding to the ratio of aromatic to methyl protons. docbrown.info
For this compound, the introduction of the nitroso group at the C-2 position breaks the symmetry. This would result in a more complex ¹H NMR spectrum compared to mesitylene (B46885). The two aromatic protons would no longer be equivalent, and the three methyl groups would also be in different chemical environments, leading to separate signals for each.
¹³C NMR Analysis of Carbon Framework and Substituent Effects
The ¹³C NMR spectrum of 1,3,5-trimethylbenzene reveals three distinct signals, corresponding to the three different carbon environments in the symmetrical molecule. docbrown.info The carbon atoms of the methyl groups appear at a chemical shift of around 21 ppm. The substituted aromatic carbons (C1, C3, C5) and the unsubstituted aromatic carbons (C2, C4, C6) give rise to separate signals in the aromatic region, typically between 125 and 138 ppm. docbrown.info
In this compound, the presence of the nitroso group would induce significant changes in the ¹³C NMR spectrum. The carbon atom directly attached to the nitroso group (C-2) would experience a strong downfield shift. The other aromatic carbons and the methyl carbons would also show shifts depending on their proximity and electronic interaction with the nitroso substituent. Quaternary carbons, those without attached protons, often exhibit weaker signals in ¹³C NMR spectra. youtube.com
Table 1: Predicted ¹³C NMR Chemical Shift Ranges for Common Functional Groups
| Functional Group | Chemical Shift Range (ppm) |
|---|---|
| Alkane | 5 - 40 |
| Alkyne | 65 - 90 |
| Alkene | 100 - 150 |
| Aromatic | 110 - 160 |
| Carbonyl (Ketone/Aldehyde) | 190 - 220 |
| Carbonyl (Acid/Ester) | 160 - 185 |
This table provides general, predicted chemical shift ranges and is for illustrative purposes.
Investigations using ¹⁵N and ¹⁷O NMR Spectroscopy
¹⁵N NMR Spectroscopy: Nitrogen-15 NMR spectroscopy is a valuable technique for studying nitrogen-containing compounds, although it is often hampered by the low natural abundance (0.36%) and low gyromagnetic ratio of the ¹⁵N isotope. wikipedia.org However, it provides direct information about the electronic environment of the nitrogen atom. For nitroso compounds, the ¹⁵N chemical shifts are highly sensitive to the molecular structure and can be used to study phenomena like tautomerization. wikipedia.org The chemical shift range for C-nitroso groups is reported to be from approximately 418 to 913 ppm. researchgate.net Studies on nitrosobenzene (B162901) derivatives have utilized ¹⁵N NMR to investigate the ¹⁵N chemical shielding anisotropy tensors. acs.org
¹⁷O NMR Spectroscopy: Oxygen-17 NMR is even more challenging due to the very low natural abundance of ¹⁷O (0.038%) and its quadrupolar nature, which leads to broad signals. huji.ac.il Despite these challenges, solid-state ¹⁷O NMR has been successfully applied to study ¹⁷O-labeled C-nitrosoarene compounds. acs.orgacs.org These studies have revealed that the ¹⁷O quadrupole coupling constants in C-nitrosoarenes are among the largest found for organic compounds. acs.orgacs.org The ¹⁷O chemical shift tensor is extremely sensitive to the bonding of the nitroso group, with chemical shift anisotropies spanning a wide range. acs.orgacs.org For C-nitroso compounds, the ¹⁷O chemical shifts are highly deshielded, appearing in the range of 1265-1550 ppm. researchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) spectroscopy, provides information about the functional groups present in a molecule through their characteristic vibrational frequencies.
Infrared (IR) Spectroscopy for Functional Group Fingerprints
The IR spectrum of a molecule provides a unique "fingerprint" that can be used for identification. For aromatic compounds like this compound, specific absorption bands are expected. The IR spectrum of the related compound, 2-nitro-1,3,5-trimethylbenzene, shows characteristic peaks for the nitro group and the substituted benzene (B151609) ring. nist.govnist.gov
Key expected IR absorption bands for this compound would include:
Aromatic C-H stretching: around 3000-3100 cm⁻¹
Aliphatic C-H stretching (from methyl groups): around 2850-3000 cm⁻¹
N=O stretching (nitroso group): typically in the range of 1500-1600 cm⁻¹. The exact position can vary depending on whether the compound exists as a monomer or a dimer.
Aromatic C=C stretching: in the region of 1400-1600 cm⁻¹
C-N stretching: around 1100-1300 cm⁻¹
Aromatic C-H out-of-plane bending: These bands in the 700-900 cm⁻¹ region are characteristic of the substitution pattern on the benzene ring.
The NIST Chemistry WebBook provides IR spectral data for 2-nitro-1,3,5-trimethylbenzene, which can serve as a reference for identifying the vibrational modes of the trimethylbenzene framework. nist.govnist.gov The region below 1500 cm⁻¹ is often referred to as the fingerprint region, containing a complex pattern of absorptions that is unique to each molecule. docbrown.info
Table 2: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| Nitrodurene |
| Nitrobenzene |
| 1,3,5-trimethylbenzene |
| Mesitylene |
Raman Spectroscopy
No experimental or theoretical Raman spectra for this compound have been reported in the reviewed literature. Raman spectroscopy is a powerful technique for probing the vibrational modes of a molecule, providing a characteristic fingerprint based on the polarizability of its chemical bonds. For this compound, one would expect to observe distinct bands corresponding to the stretching and bending vibrations of the C-N bond, the N=O bond of the nitroso group, the aromatic ring modes, and the C-H vibrations of the methyl groups. The specific frequencies and intensities of these modes are crucial for a complete structural elucidation in the gas, liquid, or solid phase. Without experimental data, a detailed analysis and the creation of a corresponding data table are not possible.
UV/Visible Spectroscopy for Electronic Transitions and Conjugation Effects
Similarly, there is a lack of published UV/Visible absorption spectra for this compound. This technique is fundamental for understanding the electronic structure of a molecule, as it probes the transitions of electrons from lower to higher energy orbitals upon absorption of ultraviolet or visible light. For this compound, the spectrum would be expected to show characteristic absorptions arising from π → π* transitions within the benzene ring and n → π* transitions involving the non-bonding electrons of the nitroso group's oxygen atom. The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are sensitive to the conjugation between the nitroso group and the aromatic ring, which is, in turn, influenced by the steric hindrance from the flanking methyl groups. The absence of this data prevents any discussion of its electronic properties and conjugation effects, and a data table of electronic transitions cannot be compiled.
X-ray Crystallography for Solid-State Molecular and Supramolecular Architecture
The definitive three-dimensional structure of this compound in the solid state, which can be determined by single-crystal X-ray crystallography, remains unknown. Such a study would provide precise measurements of bond lengths, bond angles, and torsion angles, offering a clear picture of the molecule's conformation. It would also reveal the supramolecular architecture, detailing how the molecules pack in the crystal lattice and the nature of any intermolecular interactions, such as C-H···O or π-π stacking interactions. While crystal structures of other substituted nitrosobenzenes have been reported and show interesting dimeric or polymeric associations in the solid state, this information cannot be assumed to apply to this compound. Without a published crystal structure, no data on its solid-state molecular and supramolecular features can be presented.
Computational and Theoretical Chemistry Studies of 1,3,5 Trimethyl 2 Nitrosobenzene
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding a molecule's behavior at the atomic and electronic levels. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and predict various molecular properties.
Geometry Optimization and Conformational Analysis
Geometry optimization is a computational process used to find the minimum energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For 1,3,5-trimethyl-2-nitrosobenzene, this would involve determining the precise bond lengths, bond angles, and dihedral angles. A key aspect of its structure is the orientation of the nitroso group (-NO) relative to the benzene (B151609) ring. Due to steric hindrance from the adjacent methyl groups at positions 1 and 5, the nitroso group is expected to be twisted out of the plane of the benzene ring.
Conformational analysis would further explore the potential energy surface of the molecule, identifying different rotational isomers (conformers) and the energy barriers between them. This is particularly relevant for the rotation of the nitroso group and the methyl groups. While literature confirms the synthesis of this compound, specific published data on its optimized geometry or a detailed conformational analysis from computational studies were not found. researchgate.netacs.org
Analysis of Electronic Orbitals (HOMO-LUMO) and Charge Distribution
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.
Analysis of the charge distribution, often visualized using molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of a molecule. For this compound, the oxygen and nitrogen atoms of the nitroso group would be expected to be regions of negative potential (electron-rich), making them susceptible to electrophilic attack. Conversely, the aromatic ring and methyl groups would constitute the more electron-rich areas. While the principles of HOMO-LUMO analysis are well-established, specific energy values and charge distribution calculations for this compound are not available in the reviewed scientific literature. researchgate.netresearchgate.net
Elucidation of Reaction Mechanisms via Computational Modeling
Computational modeling is an indispensable tool for mapping out the intricate steps of a chemical reaction. It allows chemists to visualize the transformation from reactants to products, including the high-energy, short-lived transition states.
Identification and Characterization of Transition States
A transition state is the highest energy point along a reaction pathway, representing the energy barrier that must be overcome for a reaction to occur. Identifying and characterizing the geometry and energy of transition states is crucial for understanding reaction kinetics. For reactions involving this compound, such as its synthesis or subsequent transformations, computational methods like Density Functional Theory (DFT) could be used to locate the relevant transition states. For example, in a reaction where the nitroso group participates, the transition state would reveal the specific bond-making and bond-breaking processes. Although computational studies on the reaction mechanisms of related nitrosoarenes have been performed, specific transition state structures for reactions of this compound have not been reported in the surveyed literature. researchgate.net
Calculation of Activation Energies and Reaction Pathways
Once a transition state is identified, its energy relative to the reactants determines the activation energy (Ea) of the reaction. The activation energy is a key factor in the reaction rate; a higher activation energy corresponds to a slower reaction. Computational modeling can calculate these energies and map out the entire reaction pathway, also known as the potential energy surface. This allows for the comparison of different possible mechanisms to determine the most favorable route. For example, the synthesis of this compound from the corresponding aniline (B41778) or via ipso-nitrosation of an organotrifluoroborate could be modeled to understand the energy profiles. researchgate.net While the activation energy for the oxidation of the parent nitrosobenzene (B162901) has been noted, specific calculations of activation energies for reactions involving this compound are not presently available in the literature.
Prediction of Regioselectivity and Stereoselectivity
Computational methods are instrumental in predicting the outcomes of chemical reactions, particularly complex ones like cycloadditions where multiple isomers can be formed. For this compound acting as a reactant, for instance in a Diels-Alder reaction, theoretical calculations can elucidate the factors governing regioselectivity and stereoselectivity.
General Principles: The prediction of selectivity in cycloaddition reactions is often approached using Molecular Electron Density Theory (MEDT) and Density Functional Theory (DFT). nih.govmdpi.com Key aspects analyzed include:
Frontier Molecular Orbital (FMO) Theory: The energies and symmetries of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) of the reactants are analyzed. The interaction between the HOMO of one component and the LUMO of the other governs the reaction's feasibility. In inverse electron-demand Diels-Alder reactions, for example, the interaction between the diene's LUMO and the dienophile's HOMO is dominant. mdpi.com
Conceptual DFT Reactivity Indices: Indices such as electrophilicity (ω) and nucleophilicity (N) help classify reactants and predict the flow of electron density during the reaction. nih.govmdpi.com Local indices, like Parr functions, are used to predict the most favorable sites for bond formation, thus explaining the regioselectivity. nih.govmdpi.com
Activation Energy Calculations: By modeling the transition states for all possible reaction pathways (i.e., different regio- and stereoisomers), their activation energies can be calculated. The pathway with the lowest activation energy is kinetically favored and predicted to yield the major product. mdpi.com
Distortion/Interaction Model: This model, also known as the activation-strain model, deconstructs the activation energy into two components: the energy required to distort the reactants into their transition-state geometries and the interaction energy between the distorted molecules. nih.gov This analysis provides detailed insight into the origins of selectivity. nih.govresearchgate.net
Application to Analogous Systems: While direct studies on this compound are scarce, extensive research on cycloadditions involving other nitrones and nitroso compounds demonstrates the power of these predictive models. For instance, in [3+2] cycloaddition reactions of nitrones with alkenes, MEDT has been successfully used to explain the complete regio- and stereoselectivity observed experimentally. nih.govnih.gov These studies show that the reaction proceeds through a one-step, asynchronous mechanism, and the selectivity can be rationalized by analyzing the electronic and steric properties of the transition states. mdpi.com For Diels-Alder reactions, computational studies have accurately reproduced the experimentally observed selectivities by identifying the key stabilizing or destabilizing interactions in the transition states. mdpi.comresearchgate.net
For this compound, a computational study would likely involve modeling its reaction with a chosen diene or dienophile. The steric hindrance from the three methyl groups on the benzene ring would be a critical factor influencing which face of the nitroso group is more accessible and how the reactants can approach each other, thereby playing a significant role in stereoselectivity.
Thermodynamic and Kinetic Investigations
Theoretical calculations are crucial for understanding the thermodynamics and kinetics that govern chemical equilibria, such as the monomer-dimer equilibrium characteristic of nitroso compounds.
Aromatic C-nitroso compounds exist in a temperature- and concentration-dependent equilibrium with their corresponding azodioxy dimers. Computational chemistry can quantify the energetic landscape of this process.
Findings from Model Systems: Direct computational data for the dimerization of this compound is not readily available. However, studies on simpler systems provide valuable benchmarks.
Nitrosobenzene: For the parent nitrosobenzene, the gas-phase dimerization enthalpy (ΔrH°) is calculated to be -22.15 kJ·mol⁻¹ for the Z-dimer and -26.21 kJ·mol⁻¹ for the E-dimer. mdpi.com
HNO Model: A high-level theoretical study on the dimerization of HNO (a simple model for R-NO compounds) predicted a reaction energy of -17.2 kcal/mol (-72.0 kJ/mol) at the MP4(SDTQ)//MP2 level. The activation barrier for this dimerization was estimated to be around 10.7 kcal/mol (44.8 kJ/mol). scispace.com
These values indicate that the dimerization is an exothermic process, favoring the dimer at lower temperatures. The presence of an activation barrier, however, means that the rate of dimerization is kinetically controlled. For this compound, the bulky methyl groups would likely influence both the thermodynamics (by sterically destabilizing the dimer) and the kinetics (by increasing the activation barrier) compared to unsubstituted nitrosobenzene.
The relative stability of the monomeric and dimeric forms determines the state of the compound under different conditions. Aromatic azodioxides (the dimers) are known to dissociate into the corresponding colored nitroso monomers upon heating or dissolution. mdpi.com
Computational stability assessments typically involve calculating the Gibbs free energy (ΔG) of the monomer and the different possible dimer isomers (Z and E). The species with the lower Gibbs free energy is the more thermodynamically stable form under the specified conditions (temperature, pressure).
For aromatic C-nitroso compounds, the solid state is typically the dimer, while in solution or the gas phase, an equilibrium exists. The average bond energy of the nitrogen-nitrogen double bond in the azodioxy dimer is approximately 120 kJ·mol⁻¹, and its rupture leads to two nitroso monomers. mdpi.com Computational studies on various nitrosobenzene dimers have shown that slipped-parallel orientations are significantly stabilized by dispersion interactions. researchgate.net A theoretical study on this compound would need to account for the steric clash between the methyl groups in the dimer structure, which could shift the equilibrium more towards the monomer compared to less substituted nitrosoarenes.
Prediction of Spectroscopic Properties (e.g., NMR, IR, UV/Vis)
Computational quantum chemistry can predict various spectroscopic properties of molecules with a high degree of accuracy, aiding in their identification and characterization. While experimental spectra for this compound are not widely published, theoretical methods could provide valuable predictions.
Methodologies:
NMR Spectroscopy: By performing geometry optimization followed by a Gauge-Independent Atomic Orbital (GIAO) calculation, one can predict the ¹H and ¹³C NMR chemical shifts. These calculations are typically performed using DFT methods (e.g., B3LYP) and appropriate basis sets. The calculated magnetic shielding tensors are then converted to chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS), calculated at the same level of theory.
IR Spectroscopy: Following a geometry optimization, a frequency calculation is performed. This yields the vibrational frequencies and their corresponding intensities, which can be used to generate a theoretical IR spectrum. These calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other method-inherent approximations.
UV/Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic transitions, which correspond to the absorption bands in a UV/Vis spectrum. The calculation provides the excitation energies (which can be converted to wavelengths) and the oscillator strengths (which relate to the intensity of the absorption).
Although no specific predicted spectra for this compound are available, studies on the related compound mesitylene (B46885) (1,3,5-trimethylbenzene) have demonstrated the use of DFT to calculate its electronic properties, FT-IR, and Raman spectra. dergipark.org.trresearchgate.net Such calculations for this compound would reveal the influence of the nitroso group on the electronic structure and vibrational modes of the mesitylene core.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Structure-Reactivity Correlations
QSAR is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity or chemical reactivity. researchgate.net
General Approach: A QSAR model is developed by:
Assembling a dataset of compounds with known activity/reactivity values.
Calculating a set of molecular descriptors for each compound. These can range from simple 0D descriptors (e.g., molecular weight) to 2D (e.g., connectivity indices) and 3D descriptors (e.g., quantum chemical parameters).
Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the observed activity.
Validating the model to ensure its robustness and predictive power.
Application to Nitroso Compounds: A QSAR study has been conducted to predict the carcinogenic potency of a diverse set of nitroso compounds. researchgate.net The resulting model, based on a combination of 0D, 1D, and 2D molecular descriptors, was able to explain a high percentage of the variance in the experimental data and showed good predictive ability. researchgate.net
While this compound was not part of that specific study, such a model could be used to predict its potential carcinogenicity. To build a QSAR model specifically for the reactivity of nitroso compounds in a particular reaction (e.g., cycloaddition), one would need a dataset of various substituted nitroso compounds with experimentally measured reaction rates. Descriptors for this compound, such as its HOMO/LUMO energies, dipole moment, and steric parameters derived from its calculated 3D structure, would be key inputs for such a model to correlate its structure with its reactivity.
Intermolecular Interactions and Solid-State Behavior Simulation
Understanding intermolecular interactions is key to predicting the solid-state properties of a molecular crystal, such as its packing arrangement and stability. Molecular dynamics (MD) and quantum chemical calculations are the primary tools for these investigations.
Key Interactions and Computational Methods:
Types of Interactions: For a molecule like this compound, intermolecular forces would include van der Waals interactions (dispersion), electrostatic interactions (due to the polar nitroso group), and potentially weak C-H···O hydrogen bonds.
Computational Studies: High-level quantum chemical calculations, such as Coupled Cluster with Single, Double, and perturbative Triple excitations (CCSD(T)), can be used on dimeric or larger clusters of molecules to accurately compute interaction energies. researchgate.net For larger systems, like simulating a crystal lattice, molecular dynamics simulations using carefully parameterized force fields (like PCFF or OPLS) are employed. whiterose.ac.uk These simulations can predict crystal morphology, density, and other bulk properties.
Insights from Analogous Systems: A computational study of the nitrobenzene (B124822) dimer revealed that although the nitro group is polar, the electrostatic interaction is considerably weaker than the dispersion interaction. researchgate.net The preference for slipped-parallel orientations in nitrobenzene dimers is driven by these strong dispersion forces, which are greater than in the benzene dimer itself. researchgate.net
For this compound, a simulation of its solid-state behavior would need to accurately model these dispersion forces, as well as the steric repulsion from the bulky methyl groups, which will be a major determinant of the crystal packing. The interplay between the attractive polar and dispersive forces and the steric hindrance of the methyl groups would define the final, most stable crystal structure.
Conclusion and Future Research Directions
Summary of Key Academic Contributions and Research Insights
The study of C-nitroso compounds, including aromatic derivatives like 1,3,5-trimethyl-2-nitrosobenzene, has provided significant contributions to the field of organic chemistry. These compounds are recognized for their rich and versatile reactivity, capable of acting as electrophiles, nucleophiles, diradicals, and radical acceptors in a variety of chemical transformations. researchgate.netresearchgate.net This multifaceted nature has made them valuable reagents and building blocks in organic synthesis for creating molecules containing nitrogen and oxygen. researchgate.netrsc.org
A central research insight into the chemistry of aromatic C-nitroso compounds is their existence in a monomer-dimer equilibrium. researchgate.netwikipedia.org In the solid state or in solution, the monomeric form, which is typically blue or green, can dimerize to form a colorless or pale yellow azodioxy derivative (dimer). wikipedia.orgat.ua This equilibrium can be influenced by environmental factors, and the ability to shift between monomeric and dimeric forms has opened up research into solid-state reaction mechanisms and photochromic-thermochromic effects. researchgate.netat.ua
Key academic contributions stemming from the study of C-nitroso compounds include their application in:
Cycloaddition Reactions: Nitroso compounds are effective dienophiles in hetero-Diels-Alder reactions, allowing for the synthesis of complex heterocyclic structures with high regioselectivity and efficiency. researchgate.netresearchgate.net
C-H Functionalization: The N-nitroso moiety has been employed as a powerful directing group in metal-catalyzed ortho-functionalization reactions, enabling the direct introduction of various functional groups onto aromatic rings. researchgate.net
Synthesis of Nitrogen-Containing Molecules: Their reactivity has been harnessed to synthesize a wide array of important organic molecules, including anilines, azobenzenes, and various N,O-containing structures. researchgate.netwikipedia.orgresearchgate.net
Biochemical Studies: The discovery that C-nitroso compounds are involved in biological processes, such as the metabolic products of some amine-containing drugs and nitrobenzene (B124822) poisoning, has spurred interest in their fundamental biochemical properties. acs.orgnih.gov
The following table summarizes the key reactive properties of C-nitroso compounds:
| Reactivity Profile | Description | Key Applications |
|---|---|---|
| Electrophile/Nucleophile | The polarized N=O bond allows the compound to react with both nucleophiles (at the nitrogen atom) and electrophiles (at the oxygen atom). researchgate.netresearchgate.net | Synthesis of diverse N- and O-containing functional groups. researchgate.net |
| Dienophile | Acts as a reactive partner in hetero-Diels-Alder cycloaddition reactions. researchgate.netresearchgate.net | Formation of six-membered heterocyclic rings. |
| Radical Acceptor | Capable of trapping radical species, making them useful in mechanistic studies and as spin traps. researchgate.netresearchgate.net | Radical chemistry and spin trapping applications. |
| Directing Group | The nitroso group can direct C-H activation to specific positions on an aromatic ring. researchgate.net | C-H functionalization and regioselective synthesis. |
Emerging Research Avenues and Challenges in C-Nitroso Chemistry
The unique properties of C-nitroso compounds continue to inspire new research directions aimed at harnessing their synthetic potential and developing novel materials. However, significant challenges associated with their high reactivity and stability must be addressed.
Emerging Research Avenues:
Photochemical Transformations: There is growing interest in using visible light to induce transformations of nitroso compounds. These photochemical methods offer mild and environmentally friendly conditions for preparing complex N,O-containing structures, leveraging the ability of nitroso compounds to act as acceptors of radicals, carbenes, and nitrenes. researchgate.net
Development of New Materials: The dimerization of aromatic C-nitroso compounds is being explored for the development of new materials. researchgate.net The reversible monomer-dimer transition, which can be triggered by light or heat, presents opportunities for creating molecular switches and smart materials with photochromic or thermochromic properties. at.ua The synthesis of functional azodioxy-linked porous polymers from aromatic polynitroso compounds is another promising area. researchgate.net
Computational Chemistry: The complex reactivity of C-nitroso species, which often involves multiple competitive pathways, makes them ideal candidates for study using computational chemistry. rsc.org In silico methods can provide deep insights into reaction mechanisms, intrinsic properties, and reactivity, helping to rationalize experimental outcomes and guide the design of more selective and efficient synthetic methods. rsc.org This synergy between computational and synthetic chemistry is crucial for overcoming long-standing challenges in the field. rsc.org
In-situ Generation: To circumvent issues related to the instability and toxicity of some nitrosobenzenes, methods for their in-situ generation from more stable precursors like anilines are being developed. researchgate.net This approach enhances safety and expands the synthetic utility of these reactive intermediates. researchgate.net
Challenges in C-Nitroso Chemistry:
Instability and High Reactivity: A primary challenge is the inherent high reactivity of the nitroso group, which can make these compounds difficult to prepare, isolate, and store. acs.orgnih.gov This reactivity often leads to undesired side reactions.
Control of Selectivity: The ambiphilic nature of C-nitroso compounds means they can react through various pathways, leading to challenges in controlling regioselectivity and stereoselectivity, especially in complex reactions. rsc.org
Side Product Formation: The synthesis of C-nitroso compounds is often complicated by the formation of side products. For example, oxidation of the nitroso product to its corresponding nitro derivative can significantly lower the yield. acs.org Similarly, the formation of azo and azoxy compounds is a common issue. researchgate.net
Synthetic Efficiency: Many traditional methods for preparing aromatic nitroso compounds are not particularly efficient. at.ua Developing robust, high-yield synthetic routes remains a key objective for researchers. acs.orgnih.gov
The following table outlines the primary challenges and potential future directions in C-nitroso chemistry:
| Challenge | Description | Emerging Solution / Future Direction |
|---|---|---|
| High Reactivity & Instability | Nitroso compounds can be difficult to handle and store, and are prone to side reactions. acs.orgnih.gov | Development of in-situ generation methods from stable precursors; use of flow chemistry for better control over reactive intermediates. researchgate.net |
| Synthetic Yield & Purity | Over-oxidation to nitro compounds or formation of azo/azoxy byproducts often lowers yields. researchgate.netacs.org | Optimization of reaction conditions using computational modeling; development of milder and more selective oxidation/reduction methods. researchgate.netrsc.org |
| Mechanistic Complexity | The multifaceted reactivity profile complicates the rational design of selective reactions. rsc.org | Synergistic use of experimental and computational chemistry to elucidate reaction pathways and guide synthetic efforts. rsc.org |
| Material Applications | Harnessing the unique properties (e.g., dimerization) for functional materials is still an emerging field. at.ua | Focused synthesis of polynitrosoaromatics for creating porous organic polymers and molecular switches. researchgate.netresearchgate.net |
Q & A
What are effective synthetic methodologies for 1,3,5-Trimethyl-2-nitrosobenzene, and how can reaction efficiency be optimized?
Basic Research Focus
A high-yield synthesis involves reacting potassium trifluoro(mesityl)borate with nitrosonium tetrafluoroborate (NOBF₄) under mild conditions. The reaction completes in 30 seconds, yielding 92% product after purification via column chromatography (hexanes/CH₂Cl₂, 3:1). Key parameters include stoichiometric control (1:1.03 molar ratio) and rapid quenching to prevent over-nitrosation. Characterization via ¹H/¹³C NMR and HRMS confirms purity .
Methodological Tip: Optimize reaction time and temperature to minimize side products. Monitor reaction progress using TLC or inline spectroscopy.
How can researchers resolve contradictions in spectroscopic data during structural characterization?
Advanced Research Focus
Contradictions in NMR or IR data may arise from solvent effects, tautomerism, or impurities. Cross-validate using:
- Multi-nuclear NMR: Compare ¹H, ¹³C, and DEPT-135 spectra to confirm substituent positions.
- High-resolution mass spectrometry (HRMS): Validate molecular formula (e.g., C₉H₁₂NO requires m/z 150.0919 ).
- Infrared spectroscopy: Identify nitroso (N=O) stretches near 1603 cm⁻¹ and methyl group vibrations at 1245 cm⁻¹ .
Data Reconciliation Strategy: Use computational tools (DFT calculations) to predict spectra and compare with experimental results.
What analytical techniques are recommended for detecting trace degradation products or exposure biomarkers?
Advanced Research Focus
Nitroso compounds are challenging to detect due to low stability and lack of specific biomarkers. Recommended methods:
- GC/MS with electron capture detection (ECD): Achieve ppb-level sensitivity for nitroso derivatives .
- High-resolution gas chromatography (HRGC): Separate isomers using polar capillary columns (e.g., DB-5MS).
- LC-HRMS: Monitor for methylated or oxidized metabolites in biological matrices.
Limitation: Existing methods lack specificity for this compound; isotopic labeling may improve tracking .
What are the critical gaps in ecological and toxicological data for this compound?
Advanced Research Focus
Current data gaps include:
- Ecotoxicity: No available data on aquatic or soil toxicity (e.g., LC₅₀ for Daphnia or algae) .
- Biodegradation: Persistence in environmental matrices remains unstudied.
- Bioaccumulation: LogP estimates (predicted ~3.5) suggest moderate bioaccumulation potential, but experimental validation is lacking .
Research Priority: Conduct OECD 301/302 tests to assess biodegradation and bioaccumulation.
How can computational tools aid in predicting synthetic pathways or degradation mechanisms?
Advanced Research Focus
Leverage databases like Reaxys and PubChem to:
- Predict retro-synthetic routes: Identify precursors such as mesitylene derivatives.
- Simulate reaction kinetics: Model nitrosation mechanisms using DFT (e.g., B3LYP/6-31G* level).
- Degradation modeling: Use QSAR models to estimate hydrolysis or photolysis rates under environmental conditions .
Validation Requirement: Cross-check computational predictions with small-scale lab experiments.
What strategies mitigate byproduct formation during large-scale synthesis?
Advanced Research Focus
Common byproducts include over-nitrosated or dimerized species. Mitigation strategies:
- Stoichiometric precision: Use syringe pumps for slow reagent addition.
- Inert atmosphere: Prevent oxidation by conducting reactions under argon/nitrogen.
- Purification protocols: Employ gradient chromatography (e.g., hexane → ethyl acetate) to isolate target compounds .
Analytical Support: Use GC-MS or HPLC-PDA to quantify byproducts and adjust reaction conditions iteratively.
How should researchers address discrepancies between experimental and theoretical spectral data?
Advanced Research Focus
Discrepancies often arise from solvation effects or conformational flexibility. Steps to resolve:
Solvent correction: Recalculate theoretical spectra using COSMO-RS solvation models.
Conformational sampling: Perform molecular dynamics (MD) simulations to identify dominant conformers.
Experimental replication: Acquire spectra in multiple solvents (e.g., CDCl₃ vs. DMSO-d₆) .
Example: The calculated IR spectrum for this compound may deviate by <5 cm⁻¹ if solvent interactions are neglected.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
